2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide
Description
2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide (CAS: 118636-34-3) is a secondary amine derivative featuring a benzofuran core substituted with an ethyl group and linked to an acetamide moiety via an aminoethyl chain. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 270.32 g/mol. The compound has been explored in pharmaceutical research, particularly for its structural similarity to bioactive molecules targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
2-[1-(3-ethyl-1-benzofuran-2-yl)ethylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-10-11-6-4-5-7-12(11)18-14(10)9(2)16-8-13(15)17/h4-7,9,16H,3,8H2,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTCSCRWHHYBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Substitution with Ethyl Group:
Aminoacetamide Moiety Addition: The final step involves the reaction of the ethyl-substituted benzofuran with an appropriate amine to form the aminoacetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the aminoacetamide moiety, potentially converting it to different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation Products: Various oxidized benzofuran derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted benzofuran compounds with different functional groups.
Scientific Research Applications
2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide has several scientific research applications:
Medicine: Potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, leading to its observed biological activities.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its anti-tumor and anti-viral effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
2-[[1-(3-Hydroxyphenyl)ethyl]amino]acetamide (CAS: 210532-25-5)
- Structure : Substitutes the 3-ethylbenzofuran group with a 3-hydroxyphenyl ring.
- Pharmacological Relevance: Hydroxyphenyl derivatives are often associated with antioxidant and anti-inflammatory properties.
Phenoxyacetyl Derivatives of Aminoacetamides
- Example: Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives.
- Key Differences: These compounds replace the benzofuran core with thiophene or phenoxyacetyl groups. Such substitutions alter electronic properties and binding affinities to receptors like cannabinoid CB2 or ion channels implicated in anticonvulsant activity .
5-(Substituted Aminoacetamide) Analogues
Pharmacological and Functional Comparisons
Anticonvulsant Activity
- Target Compound: Limited direct data exists, but computational studies suggest α-aminoacetamide derivatives with bulky aromatic groups (e.g., benzofuran) may modulate sodium or calcium channels .
- Analogues: Phenoxyacetamides (e.g., from Bioorganic & Medicinal Chemistry, 2006) show weak anticonvulsant activity in vivo, while 5-substituted aminoacetamides demonstrate stronger efficacy with reduced neurotoxicity .
Anti-Inflammatory and Anti-Exudative Activity
- Target Compound : Benzofuran moieties are associated with anti-inflammatory effects via cyclooxygenase (COX) inhibition.
- Analogues: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives show comparable anti-exudative activity to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
Computational and ADMET Profiling
- Target Compound: Molecular docking studies predict moderate binding to neuraminidase and cannabinoid receptors, but high lipophilicity (LogP ~3.5) may limit bioavailability .
- Analogues: α-Aminoacetamide Derivatives: Favorable ADMET profiles with CNS permeability and low hepatotoxicity . Phenoxyacetamides: Rapid renal clearance due to polar substituents, reducing therapeutic half-life .
Biological Activity
2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- CAS Number : 926231-39-2
The structure of the compound features a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds with a benzofuran structure often interact with cellular pathways that regulate apoptosis and inflammation. Specifically, studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
Apoptosis Induction
A study found that certain benzofuran derivatives increased the levels of ROS in K562 leukemia cells, leading to apoptosis. The mechanism involved:
- Increased activity of caspases 3 and 7.
- Disruption of mitochondrial membrane potential.
- Release of cytochrome C from mitochondria, which is crucial for apoptosome formation and subsequent activation of caspases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Apoptotic Effects : In one study, compounds similar to this compound were shown to significantly increase the activity of caspases after prolonged exposure (48 hours), indicating strong pro-apoptotic properties .
- Antimicrobial Testing : Another research effort screened various benzofuran derivatives for their antibacterial properties, revealing that some exhibited potent activity against Staphylococcus aureus and Escherichia coli with low cytotoxicity towards mammalian cells .
- Inflammatory Response Modulation : The compound's ability to inhibit IL-6 release suggests potential therapeutic applications in inflammatory diseases, aligning with findings that other benzofurans modulate inflammatory pathways effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
